molecular formula C19H21N3O5S2 B2597256 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1105227-26-6

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2597256
CAS RN: 1105227-26-6
M. Wt: 435.51
InChI Key: LOXSKYRUBRTZGU-UHFFFAOYSA-N
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Description

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Enzyme Inhibition

1,3,4-Oxadiazole derivatives exhibit a range of biological activities, attracting significant interest in pharmaceutical research. For instance, compounds with 1,3,4-oxadiazole and piperidine subunits have been synthesized and analyzed for their enzyme inhibitory effects, particularly against butyrylcholinesterase (BChE). These compounds have shown potential in ligand-BChE binding affinity, suggesting their usefulness in studying enzyme inhibition mechanisms and developing therapeutic agents for diseases where BChE plays a role, such as Alzheimer's disease (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives have also been evaluated for their antimicrobial properties, including broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, and antifungal effects against yeast-like pathogens. Additionally, some derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, and breast cancer cells, highlighting their potential in anticancer drug development (Al-Wahaibi et al., 2021).

Antibacterial Studies

Research on N-substituted derivatives of 1,3,4-oxadiazoles has shown that these compounds exhibit moderate to potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This suggests their potential use in developing new antibacterial agents to combat bacterial infections and resistance (Khalid et al., 2016).

Anticancer Agents

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents have been a focus of recent research. These compounds have shown promising anticancer potential with low IC50 values against various cancer cell lines, indicating their possible development as anticancer therapeutics (Rehman et al., 2018).

Alzheimer’s Disease Drug Candidates

The exploration of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer’s disease treatment has revealed their potential as new drug candidates. These compounds have demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease, making them valuable for further investigation in the quest for new Alzheimer’s treatments (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-14-7-8-15(26-2)17(11-14)29(23,24)22-9-3-5-13(12-22)18-20-21-19(27-18)16-6-4-10-28-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXSKYRUBRTZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

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